2-Bromo-4,6-diphenylpyrimidine

Beschreibung

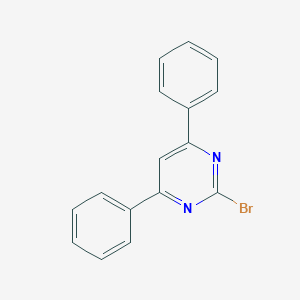

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4,6-diphenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGIIKKUKINTGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306730 | |

| Record name | 2-Bromo-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56181-49-8 | |

| Record name | 2-Bromo-4,6-diphenylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56181-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-diphenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Bromo 4,6 Diphenylpyrimidine

Direct Synthesis Routes for 2-Bromo-4,6-diphenylpyrimidine

Direct synthesis routes involve the introduction of the bromine atom onto a pre-formed 4,6-diphenylpyrimidine (B189498) scaffold or the construction of the brominated ring system in a single key step.

The classical approach to synthesizing halogenated pyrimidines often involves the cyclocondensation of 1,3-dicarbonyl compounds with nitrogen-containing reagents like guanidine (B92328) or urea (B33335), followed by halogenation. researchgate.net For this compound, a common precursor is 4,6-diphenylpyrimidin-2-ol (B189493) (or its tautomer, 4,6-diphenyl-2(1H)-pyrimidinone), which can be synthesized by the condensation of 1,3-diphenyl-1,3-propanedione with urea. The subsequent conversion of the hydroxyl group to a bromo group is typically achieved using a strong brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅).

Another conventional pathway is the direct halogenation of the pyrimidine (B1678525) ring. Halogenated pyrimidines are frequently used as intermediates for introducing other functional groups via nucleophilic substitution or cross-coupling reactions. researchgate.net The reactivity of the pyrimidine ring allows for substitution, and the presence of activating or deactivating groups dictates the position of halogenation.

A well-established method for preparing substituted pyrimidines is through the reaction of amidines with compounds containing a three-carbon chain with electrophilic centers. nih.gov If guanidine is used, a 2-amino group is incorporated, which can later be converted to a bromo group via a Sandmeyer-type reaction. This involves diazotization of the amino group followed by treatment with a copper(I) bromide source.

Table 1: Conventional Synthesis of Halogenated Pyrimidines This table is representative of general conventional methods and may be adapted for the specific synthesis of this compound.

| Precursor | Reagent(s) | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxypyrimidine (B189755) | POBr₃ or PBr₅ | 2-Bromopyrimidine (B22483) | Variable | researchgate.net |

| 2-Aminopyrimidine (B69317) | 1. NaNO₂, HBr 2. CuBr | 2-Bromopyrimidine | Moderate | General Method |

| Pyrimidine | Br₂ in various solvents | Bromopyrimidine | Yield depends on substitution | mdpi.com |

Modern synthetic chemistry emphasizes the development of more sustainable and efficient reactions. In the context of pyrimidine bromination, this translates to the use of safer reagents, milder reaction conditions, and improved catalytic systems.

One advanced approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, which is easier to handle than liquid bromine. mdpi.com The reaction can be performed in various solvents, and the selectivity can often be controlled by the reaction conditions. For instance, patent CN103012284A describes a method using elemental bromine with an inorganic alkali, which neutralizes the HBr byproduct and drives the reaction to completion, offering a cost-effective alternative to NBS.

Catalytic methods have also been developed. The use of ceric ammonium (B1175870) nitrate (B79036) (CAN) with lithium bromide or potassium bromide with potassium monoperoxysulfate provides effective bromination under aqueous conditions. mdpi.com Flow chemistry offers another significant advancement, as demonstrated in the photochemical bromination of a 5-methyl-substituted pyrimidine. acs.org This technique can dramatically reduce reaction times from hours to minutes and improve product purity by minimizing side reactions. acs.org Green chemistry principles, such as using water as a solvent or employing microwave irradiation, have been applied to pyrimidine synthesis to reduce energy consumption and avoid hazardous organic solvents. mdpi.com For example, K₂S₂O₈ has been used to promote tandem cyclization and oxidative halogenation in water. acs.orgnih.gov

Table 2: Advanced and Green Bromination Methods for Pyrimidines

| Method | Reagents/Conditions | Key Advantage(s) | Reference |

|---|---|---|---|

| NBS Bromination | N-Bromosuccinimide (NBS) in DMF | Safer handling than Br₂ | mdpi.com |

| Flow Photochemistry | UV light, continuous flow reactor | Reduced reaction time, improved purity | acs.org |

| Oxidative Halogenation | NaX / K₂S₂O₈ in H₂O or DMSO | One-pot synthesis, aqueous medium | acs.orgnih.gov |

| Ionic Liquid Media | NBS in ionic liquids | Recyclable solvent, potentially higher yields | mdpi.com |

Conventional Preparative Pathways for Halogenated Pyrimidines

Precursor Design and Synthetic Modifications for this compound Analogs

The synthesis of analogs of this compound relies on the strategic design of precursors and the application of versatile synthetic transformations.

The fundamental method for constructing the pyrimidine ring is the condensation of a three-carbon dielectrophile with a dinucleophile containing an N-C-N moiety. nih.gov To obtain the 4,6-diphenyl substitution pattern, the logical precursor is 1,3-diphenyl-1,3-propanedione. Reacting this diketone with reagents such as urea, thiourea, or guanidine leads to the formation of the corresponding 2-hydroxy-, 2-thio-, or 2-aminopyrimidine ring.

De novo synthesis strategies allow for the creation of diverse pyrimidine libraries by varying the components in these ring-closing reactions. nih.gov For example, a three-step approach has been described for synthesizing substituted N7-arylpurines starting from substituted 4-chloropyrimidine-5-amines, highlighting the utility of pre-functionalized pyrimidines in building more complex heterocyclic systems. thieme-connect.com Skeletal editing, a novel strategy, allows for the transformation of one heterocyclic system into another, such as converting a pyrimidine into a pyrazole, which can be a powerful tool for generating structural diversity. wiley.com

Functional group interconversions are crucial for accessing a wide range of pyrimidine analogs from a common intermediate. umich.edu A primary example is the conversion of a 2-hydroxypyrimidine (pyrimidinone) to a 2-chloropyrimidine (B141910) using phosphoryl chloride (POCl₃), which can then be transformed into a 2-bromopyrimidine. The 2-chloro intermediate can also undergo nucleophilic substitution with various amines to produce 2-aminopyrimidine derivatives. nih.gov

Similarly, a 2-aminopyrimidine can be converted into a 2-bromopyrimidine via the Sandmeyer reaction. This transformation is pivotal as it allows for the introduction of a bromine atom at a specific position, which can then serve as a handle for further modifications, such as transition metal-catalyzed cross-coupling reactions. The interconversion of carbonyls at positions 2 and 4 into amines or thiocarbonyls has been extensively studied. umich.edu Furthermore, skeletal editing techniques can achieve formal replacements within the ring, such as replacing a nitrogen atom with a carbon atom, thereby transforming a pyrimidine into a pyridine (B92270) derivative. nih.gov

Ring-Closing Reactions for Substituted Pyrimidine Systems

Multi-Component Reactions in the Derivatization of this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the initial components. nih.gov this compound is an excellent substrate for derivatization using MCRs, primarily due to the reactivity of the C-Br bond.

The bromine atom serves as a leaving group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These can be integrated into MCR sequences. For example, a Suzuki coupling could be the final step in a sequence that begins with a Biginelli reaction to form a dihydropyrimidinone scaffold, which is then modified and coupled with a boronic acid. rsc.org

Recent research has shown the synthesis of polysubstituted pyrimidines via a copper-catalyzed three-component reaction of amidines, benzyl (B1604629) alcohol, and 1-phenylethanol. rsc.org Another approach involves an acid-controlled MCR of aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as a nitrogen source to selectively synthesize 2,4,6-triaryl pyrimidines under microwave irradiation. nih.gov While these methods produce the pyrimidine core, the bromo-substituent on this compound makes it a valuable building block for post-MCR modifications or as a component in reactions like the Ugi reaction if it were converted to an isocyanide. organic-chemistry.orgmdpi.com

Table 3: Examples of Multi-Component Reactions for Pyrimidine Synthesis & Derivatization

| Reaction Type | Components | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Three-Component Synthesis | Amidine hydrochloride, Benzyl alcohol, 1-Phenylethanol | Cu(OAc)₂, Toluene | Polysubstituted Pyrimidines | rsc.org |

| Acid-Controlled MCR | Aromatic Ketone, Aromatic Aldehyde, HMDS | Lewis Acid (e.g., TMSOTf), Microwave | 2,4,6-Triaryl Pyrimidines | nih.gov |

| Biginelli Reaction followed by Suzuki Coupling | 1. Aldehyde, Urea, β-Ketoester 2. Aryl Boronic Acid | 1. Sn(II) catalyst 2. Pd(PPh₃)₄ | Derivatized Pyrimidinones | rsc.org |

Catalytic Approaches in the Synthesis of this compound and its Derivatives

The primary catalytic strategy for assembling the 4,6-diphenylpyrimidine scaffold involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is highly effective for creating the aryl-pyrimidine bonds by coupling a dihalopyrimidine with a phenylboronic acid. Following the formation of the core structure, a subsequent halogen exchange reaction can be employed to introduce the bromine atom at the 2-position.

A representative and efficient pathway begins with a double Suzuki-Miyaura coupling reaction on a readily available starting material like 2,4,6-trichloropyrimidine. In this reaction, the chlorine atoms at the 4- and 6-positions are more reactive than the one at the 2-position under specific catalytic conditions, allowing for selective substitution.

The general reaction is as follows:

Step 1: Palladium-Catalyzed Di-arylation

2,4,6-Trichloropyrimidine reacts with two equivalents of phenylboronic acid in the presence of a palladium catalyst and a base. This selectively yields 2-chloro-4,6-diphenylpyrimidine (B1225301).

Detailed research has established optimal conditions for this type of transformation. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. researchgate.net

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Synthesis of Diarylpyrimidines

| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene/Methanol/Water | Good to Excellent | researchgate.netmdpi.com |

| Pd(PPh₃)₂Cl₂ | - | K₃PO₄ | Dioxane/Water | 75% for 4,6-diphenylpyrimidine | researchgate.netresearchgate.net |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | High | unex.es |

Yields are based on analogous reactions reported in the literature for the synthesis of 4,6-diarylpyrimidines from the corresponding dichloropyrimidines.

One study detailed a general procedure for a similar Suzuki-Miyaura coupling which can be adapted for this synthesis. mdpi.com The reaction involves charging a flask with the boronic acid, a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃), and a base, typically potassium phosphate (B84403) (K₃PO₄), under an inert atmosphere. mdpi.com The dihalopyrimidine is then added, and the reaction mixture is heated to achieve the desired coupling. mdpi.com The use of an excess of the boronic acid and careful control of the reaction temperature are key to driving the reaction to completion and achieving high yields, which can range from good to excellent (50-99%). mdpi.com

Step 2: Halogen Exchange

Once 2-chloro-4,6-diphenylpyrimidine is synthesized and isolated, the chlorine atom at the 2-position can be exchanged for a bromine atom. While direct catalytic bromination of the C-H bond at the 2-position is challenging, a halogen exchange reaction (halex) provides an efficient alternative. A documented method for converting 2-chloro-pyrimidines to their 2-bromo counterparts involves treatment with hydrogen bromide (HBr) dissolved in an acid, such as glacial acetic acid. google.com

The reaction proceeds by stirring the 2-chloro-pyrimidine derivative in a solution of HBr in acetic acid. The reaction can be performed at room temperature and then briefly heated under reflux to ensure complete conversion. google.com

Table 2: Conditions for Halogen Exchange of 2-Chloropyrimidines

| Reagent | Solvent | Temperature | Reaction Time | Conversion (%) | Reference |

|---|---|---|---|---|---|

| 30 wt.% HBr | Glacial Acetic Acid | 30°C then reflux | ~1.5 hours | 100% | google.com |

Data is based on the conversion of 5-propyl-2-chloropyrimidine as reported in the literature, which serves as a model for this type of transformation.

This two-step sequence, combining a palladium-catalyzed double Suzuki-Miyaura coupling with a subsequent acid-mediated halogen exchange, represents a robust and well-documented strategy for the synthesis of this compound. The catalytic nature of the key bond-forming step ensures efficiency and modularity, allowing for the potential synthesis of various derivatives by simply changing the boronic acid coupling partner.

Reactivity and Transformational Chemistry of 2 Bromo 4,6 Diphenylpyrimidine

Cross-Coupling Reactions Involving the Pyrimidine (B1678525) C-Br Bond

The bromine atom at the 2-position of the pyrimidine ring is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for Arylation of 2-Bromo-4,6-diphenylpyrimidine

The Suzuki-Miyaura coupling is a powerful method for the arylation of this compound. This reaction typically involves the use of a palladium catalyst, such as Pd(PPh₃)₄, and a base to couple the pyrimidine with a variety of arylboronic acids. atomfair.comnih.gov This methodology is effective for creating extended π-conjugated systems. atomfair.com The reactivity of the C-Br bond is significantly higher than that of C-Cl bonds, allowing for selective coupling at the brominated position when other halogens are present. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Halogenated Pyrimidines

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-4-phenylpyrimidine | High | mdpi.com |

| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Bromo-4-phenylpyrimidine | 48 | mdpi.com |

| 2-Bromopyridine | Arylboronic acids | Pd(OAc)₂, Ligand-free | 2-Arylpyridines | Good to Excellent | researchgate.net |

Exploration of Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

Beyond the Suzuki-Miyaura reaction, the C-Br bond in this compound is amenable to other palladium-catalyzed transformations.

Heck Reaction : This reaction involves the coupling of the bromopyrimidine with an alkene to form a substituted alkene. mdpi.com The reaction is typically catalyzed by a palladium complex and is effective with alkenes bearing electron-withdrawing groups. mdpi.comrug.nl

Sonogashira Coupling : This reaction couples this compound with terminal alkynes, utilizing a palladium catalyst and a copper co-catalyst. ambeed.comscirp.orgwikipedia.org This method is instrumental in synthesizing alkynyl-substituted pyrimidines. scirp.org The reaction proceeds under mild conditions, often at room temperature. wikipedia.org

Negishi Coupling : This cross-coupling reaction pairs the bromopyrimidine with an organozinc compound, catalyzed by a palladium or nickel complex. wikipedia.orgacs.org The Negishi coupling is notable for its ability to form C-C bonds between various hybridization states (sp³, sp², and sp) and its tolerance of a wide array of functional groups. wikipedia.orgnih.gov Recent advancements have enabled these reactions to be carried out under mild conditions, even at room temperature. organic-chemistry.org

Nucleophilic Aromatic Substitution on the 2-Position of this compound

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the 2-position, where the bromine atom acts as a leaving group. A common transformation is the reaction with amines to yield 2-aminopyrimidine (B69317) derivatives. ambeed.comresearchgate.net For instance, 2-bromopyrimidines can react with various amines, and in some cases, this reaction can be promoted by the presence of potassium fluoride (B91410) in water. researchgate.net The synthesis of 2-amino-4,6-diarylpyrimidines is often achieved by reacting the corresponding chalcones with guanidine (B92328) carbonate in a suitable solvent like DMF. rasayanjournal.co.inajol.info

Table 2: Synthesis of 2-Amino-4,6-diarylpyrimidines

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted Chalcone (B49325) | Guanidinium carbonate, DMF | 2-Amino-4,6-diarylpyrimidine | - | rasayanjournal.co.in |

| 1,3-Diphenylprop-2-en-1-one | Guanidine carbonate, DMF | 4,6-Diphenylpyrimidin-2-ylamine | 33.74 | ajol.info |

Electrophilic Substitution Reactions on the Phenyl Moieties of this compound

While the pyrimidine ring itself is generally resistant to electrophilic attack due to its electron-deficient character, the appended phenyl groups at the 4- and 6-positions can undergo electrophilic substitution. Reactions such as halogenation or nitration can introduce functional groups onto these phenyl rings. vulcanchem.com The directing effects of the substituents on the phenyl rings will determine the position of the incoming electrophile. evitachem.com

Radical Reactions and Reductive Transformations of this compound

Information specifically on radical reactions and reductive transformations of this compound is limited in the provided search results. However, general principles suggest that the C-Br bond could be susceptible to radical cleavage or reductive dehalogenation under appropriate conditions. For example, reduction reactions on similar pyrimidine systems can lead to dihydropyrimidine (B8664642) derivatives.

Cycloaddition Reactions and Annulation Strategies with this compound

Pyrimidines can participate in cycloaddition reactions, although they are often unreactive as aza-dienes in Diels-Alder reactions under mild conditions. acs.org However, activation of the pyrimidine ring, for instance through the introduction of specific functional groups, can facilitate intramolecular Diels-Alder reactions. acs.org Various cycloaddition strategies, including [3+2], [4+2], and [3+3] annulations, have been employed to construct fused pyrimidine systems. mdpi.com For example, 1,3-dipolar cycloadditions of pyrazolo[1,5-a]pyrimidines with nitrile oxides have been reported. sctunisie.org Annulation strategies often involve the condensation of aminopyrazoles with various bifunctional reagents to build bicyclic pyrimidine systems. nih.govbenthamdirect.comingentaconnect.com

Advanced Applications in Chemical Research Utilizing 2 Bromo 4,6 Diphenylpyrimidine Scaffolds

Medicinal Chemistry and Pharmaceutical Sciences

The inherent biological relevance of the pyrimidine (B1678525) nucleus, a core component of DNA and RNA, has spurred extensive research into its derivatives for therapeutic applications. derpharmachemica.com The 2-bromo-4,6-diphenylpyrimidine scaffold, in particular, offers a strategic starting point for the development of novel drug candidates.

Design and Synthesis of Biologically Active Pyrimidine Derivatives for Drug Discovery

The reactivity of the bromo group at the 2-position of the pyrimidine ring allows for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. chemimpex.com Researchers have successfully synthesized numerous derivatives by reacting this compound with different nucleophiles. These reactions facilitate the introduction of various functional groups, leading to compounds with a broad spectrum of biological activities. derpharmachemica.comresearchgate.net

For instance, the synthesis of N-aryl and N-heteroaryl substituted pyrimidines from their chloro or bromo precursors has been a common strategy to generate novel compounds with potential therapeutic value. ekb.eg The general synthetic approach often involves the condensation of a chalcone (B49325) with a guanidine (B92328) or urea (B33335) derivative, followed by halogenation and subsequent nucleophilic substitution to introduce desired functionalities. semanticscholar.org

Table 1: Examples of Biologically Active Pyrimidine Derivatives Synthesized from Halogenated Precursors

| Precursor | Reagent | Resulting Derivative | Potential Application |

| 2-Chloro-4,6-diphenylpyrimidine (B1225301) | Various anilines | 2-Anilino-4,6-diphenylpyrimidine derivatives | Antibacterial |

| This compound | Morpholine | 2-Morpholino-4,6-diphenylpyrimidine | Antifungal, Antibacterial researchgate.net |

| 4,6-Bis(4-chlorophenyl)-2-phenylpyrimidine | Diphenylamine | 4,6-Bis(4-diphenylamino-phenyl)-2-phenylpyrimidine | OLED Emitter mdpi.com |

This table provides illustrative examples of synthetic transformations and is not exhaustive.

Exploration of Pyrimidine Scaffolds as Enzyme Inhibitors

The structural framework of this compound is a key feature in the design of potent enzyme inhibitors. The phenyl groups can be modified to fit into the active sites of specific enzymes, while the pyrimidine core acts as a central scaffold.

Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibitors: In the context of neurodegenerative diseases like Alzheimer's, dual inhibitors of MAO and AChE are of significant interest. A series of 4,6-diphenylpyrimidine (B189498) derivatives containing a propargyl group were synthesized and found to be potent and selective inhibitors of both MAO-A and AChE. nih.gov For example, compound VB1 was identified as a highly potent MAO-A inhibitor (IC₅₀ = 18.34 nM) and also showed strong AChE inhibition (IC₅₀ = 30.46 nM). nih.gov Another compound, VB8, was the most potent AChE inhibitor in the series with an IC₅₀ value of 9.54 nM. nih.gov These compounds were found to be reversible inhibitors and exhibited neuroprotective properties. nih.gov

Histone Deacetylase (HDAC) and Phosphoinositide 3-kinase gamma (PI3Kγ) Inhibitors: The pyrimidine scaffold has also been explored for its potential in cancer therapy. While direct studies on this compound as an HDAC or PI3Kγ inhibitor are limited, related pyrimidine derivatives have shown promise. The development of pyrimidine-based inhibitors often involves molecular docking studies to predict the binding affinity to the target enzyme. sciensage.info

Table 2: Enzyme Inhibitory Activity of 4,6-Diphenylpyrimidine Derivatives

| Compound | Target Enzyme | IC₅₀ Value |

| VB1 | MAO-A | 18.34 ± 0.38 nM nih.gov |

| VB1 | AChE | 30.46 ± 0.23 nM nih.gov |

| VB8 | AChE | 9.54 ± 0.07 nM nih.gov |

| VB8 | MAO-A | 1010 ± 70.42 nM nih.gov |

IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Antimicrobial and Antioxidant Properties of this compound Analogs

The search for new antimicrobial and antioxidant agents is a continuous effort in medicinal chemistry. Analogs derived from this compound have demonstrated notable activity in these areas.

Antimicrobial Activity: Various derivatives of 4,6-diphenylpyrimidine have been synthesized and evaluated for their antibacterial and antifungal properties. researchgate.net For instance, 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides have shown excellent activity against bacteria such as beta-Heamolytic streptococcus and Klebsiella pneumonia, as well as fungi like Aspergillus flavus. researchgate.net The introduction of different substituents on the phenyl rings and at the 2-position of the pyrimidine core significantly influences the antimicrobial spectrum and potency. derpharmachemica.comnanobioletters.com

Antioxidant Activity: The antioxidant potential of pyrimidine derivatives has also been investigated. 4,6-Diphenylpyrimidine-2-amine has been reported to exhibit good antioxidant activity, as measured by the DPPH free radical scavenging method. researchgate.net The synthesis of novel 4,6-diphenylpyrimidine substituted benzamide (B126) derivatives has also yielded compounds with confirmed antioxidant properties. sciensage.info

Role in Targeted Therapy Development

Targeted therapies are designed to interfere with specific molecules that are involved in the growth, progression, and spread of cancer. bcrf.org The this compound scaffold serves as a valuable starting point for the synthesis of compounds aimed at specific biological targets. chemimpex.com For example, pyrimidine derivatives have been designed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis in tumors. researchgate.net The development of such targeted inhibitors often involves the strategic modification of the pyrimidine core to enhance binding affinity and selectivity for the intended molecular target.

Material Science and Organic Electronics

Beyond its applications in the life sciences, the pyrimidine scaffold is also a valuable component in the development of advanced materials, particularly in the field of organic electronics.

Pyrimidine Derivatives in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The electron-deficient nature of the pyrimidine ring makes it an excellent building block for materials used in organic electronic devices. mdpi.com Pyrimidine derivatives have been incorporated into various components of OLEDs, including as emitters, host materials, and electron transport layers. mdpi.comresearchgate.net

The synthesis of 2,4,6-triarylpyrimidine derivatives, which can be accessed from precursors like this compound, has led to the development of novel emitters for OLEDs. mdpi.comfrontiersin.org For instance, derivatives of phenyl pyrimidine with triphenylamino donor groups have been synthesized and shown to have high thermal stability and have been used to fabricate OLEDs with external quantum efficiencies of up to 10.6%. mdpi.com The incorporation of pyrimidine fragments into π-extended conjugated systems is a key strategy for creating novel optoelectronic materials. researchgate.net

Development of Advanced Polymers and Coatings Utilizing Pyrimidine Motifs

The integration of pyrimidine scaffolds into polymer science has paved the way for the development of advanced functional materials and coatings. mdpi.com The unique electronic characteristics and structural versatility of the pyrimidine ring allow for the synthesis of polymers with tailored properties for a wide range of applications, including electronics, optics, and protective coatings. nih.govscbt.com These materials are prized for enhancing performance, durability, and adding functionalities such as chemical resistance and specific electronic or optical capabilities. mdpi.com

Researchers have focused on incorporating pyrimidine units into polymer backbones or as pendant groups to influence the material's final properties. The inherent rigidity and potential for hydrogen bonding of the pyrimidine structure can contribute to improved thermal stability and mechanical strength in the resulting polymers. scbt.com Furthermore, the nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, opening possibilities for creating metallopolymers with interesting catalytic or magnetic properties.

In the field of coatings, pyrimidine-based polymers are explored for creating surfaces with specific functionalities. nih.gov Vapor-phase polymerization techniques, for instance, are being used to create highly uniform and substrate-independent polymer coatings. acs.org These methods can produce functionalized films with precisely controlled chemical and physical properties. acs.org Applications range from anti-corrosion layers to the development of "smart" coatings that can respond to environmental stimuli. mdpi.com The development of self-healing coatings, which can autonomously repair damage, is one significant area of advancement where functional polymers play a crucial role. mdpi.com

Solvatofluorochromic Properties of Triarylpyrimidine Derivatives

Triarylpyrimidine derivatives, including structures related to this compound, exhibit fascinating photophysical phenomena, most notably solvatofluorochromism. This property refers to the change in the color of a substance's fluorescence in response to the polarity of the solvent it is dissolved in. Research into 2,4,6-triarylpyrimidine derivatives shows a consistent positive emission solvatochromism, where the fluorescence emission shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. researchgate.netresearchgate.net This behavior is characteristic of molecules that exhibit an intramolecular charge transfer (ICT) upon excitation. researchgate.netrsc.org

The shift is generally accompanied by a broadening of the emission band and a reduction in the fluorescence intensity in more polar solvents. researchgate.net This phenomenon arises because the excited state of the molecule has a different, more polar character than the ground state. Polar solvent molecules can stabilize this polar excited state more effectively than nonpolar solvents, thus lowering its energy and causing the emitted light to have a longer wavelength. rsc.org The sensitivity of these compounds to their environment makes them suitable for applications as fluorescent probes and sensors. scbt.comgrafiati.com

Detailed studies on specific triarylpyrimidine derivatives have quantified these shifts across a range of solvents, demonstrating their potential for use in sensing applications. The data below illustrates the emission properties of a representative triarylpyrimidine in various solvents.

| Solvent | Polarity (ET(30) kcal/mol) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Cyclohexane (B81311) | 31.2 | 403 | 0.54 |

| Toluene | 33.9 | 418 | 0.62 |

| Chloroform | 39.1 | 440 | 0.65 |

| Acetonitrile | 45.6 | 483 | 0.11 |

| Methanol | 55.4 | 501 | 0.02 |

Data derived from studies on 2,4,6-triarylpyrimidine derivatives. Actual values are representative of the trends observed in these systems. researchgate.net

Catalysis and Ligand Design

This compound as a Precursor for Ligands in Transition Metal Catalysis

The compound this compound serves as a valuable precursor in the design of sophisticated ligands for transition metal catalysis. The bromine atom at the 2-position of the pyrimidine ring is a key reactive site, enabling the molecule to undergo various cross-coupling reactions, such as the Suzuki and Sonogashira reactions. researchgate.net These palladium-catalyzed reactions are highly efficient for forming new carbon-carbon or carbon-nitrogen bonds, allowing for the attachment of diverse functional groups to the pyrimidine core. researchgate.netgeorgiasouthern.edu

This synthetic flexibility is crucial for creating chelating ligands, where the pyrimidine nitrogen atoms, in conjunction with newly introduced coordinating groups, can bind to a metal center. For example, a pyrazolyl group can be introduced to create a bidentate N,N-ligand. Such ligands, when complexed with transition metals like copper, form complexes that have shown catalytic activity in polymerization reactions. researchgate.net The steric and electronic properties of the ligand, heavily influenced by the diphenyl substituents and the group introduced at the 2-position, can be fine-tuned to control the selectivity and efficiency of the catalytic process. The development of chiral ligands based on these scaffolds is also an active area of research, aiming to produce catalysts for asymmetric synthesis. mdpi.com

Pyrimidine-Based Organocatalysts and Their Applications

Beyond their role in metal catalysis, pyrimidine moieties are integral to the structure of certain organocatalysts. Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often with high enantioselectivity. The pyrimidine ring can be incorporated into the design of bifunctional catalysts, where the pyrimidine unit itself may act as a hydrogen-bond acceptor or exert specific electronic effects, while another part of the molecule provides the primary catalytic function.

A notable example is the development of pyrimidine-derived prolinamides, which have been successfully employed as bifunctional organocatalysts in solvent-free aldol (B89426) reactions. mdpi.com In these systems, a proline unit is attached to a pyrimidine scaffold. This design combines the well-established catalytic ability of proline with the structural and electronic contributions of the pyrimidine ring. Such catalysts have demonstrated good performance and can be recoverable and reusable. mdpi.com Organocatalysis has also been effectively used in the synthesis of novel pyrimidine-based acyclic nucleoside analogues, highlighting a synergy where catalytic methods enable the creation of complex pyrimidine derivatives. conicet.gov.ar

Applications in Agrochemical and Dye Chemistry

The pyrimidine nucleus is a common structural motif in a variety of commercial products, particularly in the fields of agrochemicals and synthetic dyes. scbt.comaphrc.org The biological activity of many pyrimidine derivatives makes them effective active ingredients in products designed for crop protection. growingscience.comekb.eg

In agrochemistry, functionalized pyrimidines exhibit a broad spectrum of activities, including herbicidal, insecticidal, fungicidal, and rodenticidal properties. nih.govekb.eg The specific biological effect can be modulated by altering the substituents on the pyrimidine ring. For instance, research has demonstrated that certain pyrimidine derivatives show significant pre-emergent herbicidal activity. nih.gov The efficacy of these compounds is often compared to commercial standards to evaluate their potential for development.

The table below presents findings on the herbicidal activity of two functionalized pyrimidine derivatives against Raphanus sativus (radish), demonstrating the influence of different substituent groups on their biological efficacy. nih.gov

| Compound | Key Substituent | Herbicidal Activity (IC50 Value) |

|---|---|---|

| Pyrimidine Derivative 1 | Chloro | 49.82 |

| Pyrimidine Derivative 2 | Methoxy | 39.56 |

| Pendimethalin (Standard) | - | 56.52 |

A lower IC50 value indicates higher herbicidal activity. nih.gov

In the dye industry, the aromatic and electron-deficient nature of the pyrimidine ring, combined with its capacity for extensive conjugation when substituted with aryl groups (as in this compound), makes it a useful chromophore. These structural features allow for the design of molecules that absorb and emit light at specific wavelengths, leading to their use as synthetic dyes and pigments. nih.govscbt.com

Spectroscopic and Computational Characterization Approaches for 2 Bromo 4,6 Diphenylpyrimidine

Spectroscopic Analysis for Structural Elucidation of 2-Bromo-4,6-diphenylpyrimidine and its Derivatives

Spectroscopic techniques are indispensable tools for confirming the identity and purity of synthesized compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of related diphenylpyrimidine derivatives, aromatic protons typically appear in the range of δ 7.28–8.22 ppm, while the pyrimidine (B1678525) proton shows a singlet around δ 8.5–9.0 ppm. vulcanchem.com For a derivative, 2-(3ʹ-dibenzo[b,d]thiophen-4-yl)-[1,1ʹ-biphenyl]-3-yl)-4,6-diphenylpyrimidine, the ¹H NMR spectrum in CDCl₃ showed multiplets for the aromatic protons in the range of δ 7.41-9.07 ppm. rsc.org Another related compound, 4-(4-bromophenyl)-2,6-diphenylpyrimidine, displayed aromatic proton signals between δ 7.49 and 8.70 ppm in CDCl₃. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For a derivative of this compound, 2-(3ʹ-dibenzo[b,d]thiophen-4-yl)-[1,1ʹ-biphenyl]-3-yl)-4,6-diphenylpyrimidine, the carbon signals appeared in the range of δ 110.47–164.82 ppm in CDCl₃. rsc.org The carbon atoms of the pyrimidine ring in similar structures are typically found at distinct chemical shifts, reflecting their electronic environment. For instance, in 4-(4-bromophenyl)-2,6-diphenylpyrimidine, the pyrimidine carbons were observed at δ 110.5, 163.6, and 164.9 ppm. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular weight is approximately 311.18 g/mol . chemscene.com Mass spectral data for derivatives often show the molecular ion peak [M]+, confirming the structure. For example, a derivative, 2-(3ʹ-dibenzo[b,d]thiophen-4-yl)-[1,1ʹ-biphenyl]-3-yl)-4,6-diphenylpyrimidine, shows a molecular ion peak at m/z = 567 [M]+. rsc.org Another related compound, 4-(3-bromophenyl)-2,6-diphenylpyrimidine, was also characterized by mass spectrometry. rsc.org PubChemLite provides predicted collision cross section (CCS) values for various adducts of this compound, such as [M+H]+ and [M+Na]+. uni.lu

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in a molecule. In diphenylpyrimidine derivatives, characteristic stretching vibrations for C=N and C=C bonds are typically observed between 1678–1681 cm⁻¹ and 1513–1566 cm⁻¹, respectively. vulcanchem.com The IR spectrum provides a molecular fingerprint that can be used to confirm the presence of the pyrimidine core and the phenyl substituents. Characterization of related compounds like 2-chloro-5-nitro-4,6-diphenylpyrimidine has also been performed using IR spectroscopy. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Diphenylpyrimidine derivatives typically exhibit absorption maxima in the range of 270–290 nm, which are attributed to π→π* transitions. vulcanchem.com

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key area of study for understanding the interaction between a solute and solvent. ijcce.ac.ir Studies on related diphenylpyrimidine derivatives have shown strong solvatochromic effects, indicating a charge-transfer character in their electronic transitions. frontiersin.org For instance, a derivative, 4,6-PhPMAF, displayed a significant red shift in its photoluminescence peak from 400 nm in cyclohexane (B81311) to 530 nm in DMF, highlighting the influence of solvent polarity on its electronic properties. frontiersin.org While direct solvatochromic studies on this compound are not extensively reported, the behavior of its derivatives suggests that it would also exhibit sensitivity to solvent environments. nih.gov

Advanced X-ray Crystallography Studies of Pyrimidine Single Crystals

Theoretical and Computational Chemistry Investigations

Computational chemistry offers a powerful complement to experimental studies, providing insights into molecular structure, electronic properties, and reactivity. Density Functional Theory (DFT) is a common method used for these investigations.

For related diphenylpyrimidine derivatives, DFT calculations have been employed to understand their ground state and excited state electronic structures. frontiersin.org These calculations have shown that the highest occupied molecular orbital (HOMO) is often localized on a donor part of the molecule, while the lowest unoccupied molecular orbital (LUMO) resides on the pyrimidine acceptor group. frontiersin.orgresearchgate.net This separation of frontier molecular orbitals is characteristic of molecules with intramolecular charge transfer (ICT) properties. researchgate.net

Computational predictions for this compound include a topological polar surface area (TPSA) of 25.78 Ų and a LogP of 4.5731. chemscene.com These parameters provide an indication of the molecule's polarity and lipophilicity.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. d-nb.infoaps.org It is instrumental in predicting various properties of this compound, including its electronic characteristics, reactivity, and spectroscopic signatures.

DFT calculations are employed to determine the ground-state and excited-state electronic structures of molecules. For instance, in studies of related diphenylpyrimidine derivatives, DFT has been used to map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions. frontiersin.orgnih.gov These frontier molecular orbitals are key to understanding the electronic transitions and charge transfer properties of the molecule. For example, in a study of a diphenylpyrimidine derivative, the HOMO was found to be localized on the spiroacridinyl group, while the LUMO was present on the diphenyl pyrimidinyl group. frontiersin.orgnih.gov

The reactivity of this compound can also be predicted using DFT. By calculating reactivity descriptors, researchers can gain insights into the molecule's behavior in chemical reactions. These descriptors help in understanding the electrophilic and nucleophilic nature of different sites within the molecule. d-nb.inforsc.org Furthermore, DFT can be used to predict the thermal back reactivity of related photoswitchable molecules, providing valuable information for the design of advanced photochromic materials. beilstein-journals.org

DFT is also a valuable tool for predicting spectroscopic properties. It can be used to calculate the theoretical vibrational frequencies (IR and Raman), which can then be compared with experimental spectra to confirm the molecular structure. Additionally, DFT can predict electronic absorption spectra (UV-Vis), which is crucial for understanding the photophysical properties of the molecule. frontiersin.orgfrontiersin.org For instance, in a study of a diphenylpyrimidine derivative, the calculated vertical excitation energies of the first singlet excited state (S1) were found to be 3.40 eV (363 nm) and 3.30 eV (375 nm) for two different isomers. frontiersin.org

Below is a table summarizing the types of data that can be generated for this compound using DFT calculations:

| Predicted Property | DFT-Derived Data | Significance |

| Electronic Structure | HOMO Energy, LUMO Energy, Energy Gap | Understanding charge transfer, electronic transitions, and conductivity. frontiersin.orgnih.govchemrxiv.org |

| Reactivity | Fukui Functions, Global Electrophilicity Index | Predicting reaction sites and mechanisms. d-nb.inforsc.org |

| Spectroscopic Properties | Vibrational Frequencies (IR/Raman), Electronic Transition Energies (UV-Vis), NMR Chemical Shifts | Aiding in structural elucidation and characterization. frontiersin.orgacs.org |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For this compound, MD simulations can provide critical insights into its conformational flexibility and the nature of its interactions with other molecules.

Conformational analysis through MD simulations allows for the exploration of the different spatial arrangements (conformations) that the molecule can adopt. nih.govbiorxiv.org This is particularly important for understanding how the molecule's shape can influence its properties and interactions. The phenyl rings in this compound can rotate, leading to a range of possible conformations with varying energies. MD simulations can map this conformational landscape and identify the most stable conformations.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. mdpi.com By simulating the molecule in different environments (e.g., in a solvent or near a surface), researchers can observe how it interacts with its surroundings. This includes identifying and characterizing non-covalent interactions such as hydrogen bonds, van der Waals forces, and pi-stacking interactions. Understanding these interactions is crucial for predicting the molecule's behavior in solution and in the solid state.

The following table outlines the key information obtained from MD simulations of this compound:

| Analyzed Aspect | MD Simulation Output | Importance |

| Conformational Dynamics | Trajectories of atomic positions, Ramachandran plots (for peptides), Dihedral angle distributions | Revealing the flexibility of the molecule and identifying stable conformations. biorxiv.org |

| Intermolecular Interactions | Radial distribution functions, Hydrogen bond analysis, Interaction energy calculations | Understanding solvation, aggregation, and binding to other molecules. |

Molecular Docking Studies in Drug Discovery and Biological Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govacs.org In the context of drug discovery, molecular docking is used to predict how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.gov

The process involves placing the this compound molecule into the binding site of a target receptor and calculating the binding affinity using a scoring function. This allows for the virtual screening of large libraries of compounds to identify potential drug candidates. For pyrimidine derivatives, which have been reported to possess various biological activities including anticancer and anti-inflammatory properties, molecular docking is a key tool in rational drug design.

Molecular docking studies can reveal the specific interactions between this compound and the amino acid residues in the binding site of a receptor. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. By understanding these interactions, medicinal chemists can design new derivatives with improved binding affinity and selectivity. For example, in a study of pyrimidine derivatives targeting the VEGF receptor, molecular docking was used to screen a library of 900 analogues to identify potential inhibitors.

The table below summarizes the output of molecular docking studies for this compound:

| Docking Study Component | Generated Data | Application in Drug Discovery |

| Binding Affinity | Docking score, Binding free energy (ΔG) | Ranking potential drug candidates based on their predicted affinity for the target. |

| Binding Mode | Predicted 3D orientation of the ligand in the receptor's binding site | Visualizing how the molecule fits into the active site and identifying key interactions. |

| Key Interactions | Hydrogen bonds, Hydrophobic contacts, Electrostatic interactions | Guiding the optimization of the lead compound to improve its potency and selectivity. acs.org |

Future Research Directions and Perspectives

Emerging Trends in Halogenated Pyrimidine (B1678525) Chemistry

The strategic introduction of halogen atoms into pyrimidine scaffolds is a powerful and widely utilized tool in modern synthetic chemistry. Halogenation significantly alters a molecule's physicochemical properties, including its reactivity, lipophilicity, and ability to form intermolecular interactions such as halogen bonds. rsc.org These modifications are instrumental in fine-tuning the performance of pyrimidine derivatives for specific functions. Several key trends are currently shaping the future of this chemical space.

One of the most significant trends is the development of halogenated pyrimidines as advanced therapeutic agents. rsc.org They are foundational to the creation of new drugs for cancer, infectious diseases, and metabolic disorders. gsconlinepress.commdpi.com A notable application is their use as radiosensitizers in cancer therapy; compounds like bromodeoxyuridine must be incorporated into cellular DNA to sensitize tumor cells to radiation. rsc.orgnih.gov This approach enhances the efficacy of radiation treatment, and recent clinical studies have shown encouraging results. nih.gov

Furthermore, the fight against antimicrobial resistance has spurred research into new classes of antibacterial and antibiofilm agents. Halogenated pyrimidines have emerged as promising candidates. Studies suggest that halogenation can enhance the target binding affinity of these compounds, leading to improved antimicrobial effects, while also offering pathways to reduce toxicity. mdpi.com Recent research has demonstrated that multi-halogenated pyrimidines can effectively inhibit biofilm formation in bacteria like Staphylococcus aureus. mdpi.com

In the realm of synthetic methodology, halogen atoms are increasingly used to control reaction pathways. Halogen-induced cyclization reactions, for instance, provide an efficient strategy for constructing complex and diverse heterocyclic structures from simpler precursors. mdpi.comnih.gov This control over chemical transformations opens up new avenues for creating novel molecular architectures with unique functions. researchgate.netthieme-connect.com The versatility of the pyrimidine core, combined with the reactivity of the C-Halogen bond, makes these compounds valuable building blocks for a new generation of functional molecules in medicine and materials science. rsc.org

Untapped Potential of 2-Bromo-4,6-diphenylpyrimidine in Novel Chemical Applications

The specific structure of this compound, featuring a reactive bromine atom at the C2 position and two phenyl groups at the C4 and C6 positions, offers substantial untapped potential for novel applications. The bromine atom is not merely a substituent but a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of functional groups, enabling the synthesis of a large library of derivatives with diverse properties.

A major area of untapped potential lies in materials science , particularly in the field of organic electronics. Diphenylpyrimidine derivatives are being explored for their use in Organic Light-Emitting Diodes (OLEDs). chemimpex.com The aromatic nature of the phenyl groups combined with the electron-deficient pyrimidine ring can be tuned to create materials with specific electronic properties suitable for light-emitting layers or charge-transporting materials. chemimpex.comcymitquimica.com The 2-bromo precursor is an ideal starting point for synthesizing more complex molecules for advanced materials, including liquid crystals and small molecule semiconductors. chemimpex.com

In medicinal chemistry , while the broader class of pyrimidines is well-established, the specific potential of this compound as a scaffold has not been fully exploited. Its derivatives could be designed as highly targeted therapeutic agents. For example, by using it as a core structure, new molecules targeting specific biological pathways in cancer cells could be developed. chemimpex.comchemimpex.comaaronchem.com The lipophilicity conferred by the diphenyl substitution can be advantageous for cell membrane permeability, a crucial factor in drug design.

The field of agrochemicals also presents opportunities. The pyrimidine core is present in many commercial pesticides and herbicides. The ability to easily functionalize this compound allows for the systematic development and screening of new compounds with potential applications in crop protection. chemimpex.comchemimpex.com

The table below summarizes potential applications stemming from the compound's core structure.

| Application Area | Potential Role of this compound | Key Structural Feature |

| Materials Science | Precursor for Organic Light-Emitting Diode (OLED) materials | Diphenylpyrimidine core |

| Building block for liquid crystals and semiconductors | Aromatic and heterocyclic structure | |

| Medicinal Chemistry | Scaffold for novel anti-cancer agents | Reactive C2-Bromo bond |

| Core structure for targeted kinase inhibitors | Diphenylpyrimidine moiety | |

| Agrochemicals | Intermediate for new herbicides and fungicides | Pyrimidine ring system |

Interdisciplinary Research Opportunities Involving this compound

The full realization of this compound's potential necessitates a move beyond traditional chemical synthesis into collaborative, interdisciplinary research. The compound's versatility makes it an ideal nexus for projects that bridge chemistry with other scientific fields.

A powerful synergy exists at the intersection of synthetic chemistry, computational chemistry, and medicinal chemistry . Computational tools, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, can be used to design and screen virtual libraries of this compound derivatives for specific biological targets, such as enzymes implicated in cancer or microbial infections. nih.govremedypublications.com This in silico approach can guide synthetic chemists to prioritize the most promising candidates for synthesis and subsequent biological evaluation, dramatically accelerating the drug discovery process.

Another significant opportunity lies in the collaboration between chemists, materials scientists, and physicists . The design of new materials for electronic devices like OLEDs requires a deep understanding of the relationship between molecular structure and photophysical properties. chemimpex.com Chemists can synthesize novel derivatives of this compound, which materials scientists can then fabricate into thin films and devices. Physicists can subsequently characterize the performance of these devices, providing crucial feedback for the rational design of next-generation materials.

Furthermore, the exploration of this compound's antimicrobial potential creates a bridge between synthetic chemistry and microbiology . Chemists can create a range of derivatives, which microbiologists can then test against various pathogens, including drug-resistant strains and those capable of forming biofilms. mdpi.com This collaboration is essential for developing new strategies to combat infectious diseases. This could be further expanded to include radiobiology to investigate the potential of new derivatives as radiosensitizers for enhancing cancer radiotherapy. nih.gov

The table below outlines some of the key interdisciplinary research avenues.

| Interdisciplinary Field | Research Goal | Contributing Disciplines |

| Chemical Biology | Development of targeted anti-cancer drugs and radiosensitizers. | Synthetic Chemistry, Medicinal Chemistry, Computational Biology, Radiobiology |

| Advanced Materials | Creation of novel materials for OLEDs and organic semiconductors. | Materials Science, Physics, Synthetic Chemistry |

| Antimicrobial Discovery | Identification of new agents to combat bacterial biofilms and resistance. | Microbiology, Synthetic Chemistry, Biochemistry |

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound, paving the way for significant advancements in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-4,6-diphenylpyrimidine, and how do reaction parameters influence yield?

- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly employed. For example, coupling 2-bromopyrimidine with phenylboronic acids under microwave-assisted conditions enhances reaction efficiency . Critical parameters include catalyst loading (e.g., Pd(PPh₃)₄), solvent choice (e.g., THF or DMF), and temperature control (60–100°C). Optimizing stoichiometry of boronic acid derivatives and base (e.g., K₂CO₃) minimizes byproducts .

- Validation : Purity (>97%) is confirmed via HPLC or GC-MS, as noted in commercial synthesis protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and pyrimidine ring carbons (δ 155–165 ppm).

- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks at m/z 325 (M⁺) with isotopic patterns characteristic of bromine .

- XRD : Resolves crystal packing and halogen bonding interactions in solid-state studies .

- Data Interpretation : Compare results with NIST reference spectra or computational predictions (DFT) for validation .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of this compound?

- Methodology :

- Directed Metalation : Use LDA (lithium diisopropylamide) at the C5 position of the pyrimidine ring to install substituents selectively .

- Cross-Coupling : Pd-mediated reactions favor substitution at the bromine site, while photoredox catalysis enables C–H activation at phenyl rings .

- Case Study : Phosphonylation with triethyl phosphite under Mo(CO)₆ generates phosphonate derivatives, monitored via ³¹P NMR .

Q. What computational models predict the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.

- Molecular Dynamics : Simulate interactions in solvent environments (e.g., DMSO) to optimize reaction pathways .

- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How does this compound perform in optoelectronic applications?

- Methodology :

- OLED Fabrication : Incorporate as an electron-transport layer; measure electroluminescence efficiency and hole/electron mobility via time-of-flight (TOF) techniques .

- Photophysical Studies : UV-Vis and fluorescence spectroscopy quantify π→π* transitions and Stokes shifts in thin films .

Safety and Handling

Q. What precautions are critical when handling this compound?

- Protocols :

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Store in amber vials at –20°C to prevent photodegradation.

- Dispose of waste via licensed hazardous chemical contractors due to bromine content .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported melting points for this compound?

- Analysis : Literature values range from 113–117°C vs. 120°C in vendor data . Differences arise from purity (≥97% vs. technical grade) and polymorph screening (XRD of recrystallized batches).

- Solution : Validate via DSC (differential scanning calorimetry) with controlled heating rates (5°C/min) .

Tables of Key Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 325.18 g/mol | |

| Melting Point | 113–117°C | |

| Solubility (DMSO) | 25 mg/mL | |

| λmax (UV-Vis) | 280 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.